
VUF14481
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VUF14481 is a H4 receptor ligand.
Applications De Recherche Scientifique
CDKN2A Unclassified Variants in Familial Malignant Melanoma
In a study focused on CDKN2A unclassified variants in familial malignant melanoma, researchers proposed a protocol that integrates experimental and computational tools. This protocol is potentially applicable to VUS (variants of uncertain significance) in general, which could be relevant in diseases beyond melanoma. The study emphasized the importance of a combined approach using in silico prediction analysis, molecular dynamics simulations, and functional tests for assessing missense mutations in the p16INK4a gene (Scaini et al., 2014).
Vacuum-Ultraviolet Photon Detections
Vacuum-ultraviolet (VUV) photon detection technology, essential in space science, high-energy physics, scientific facilities, and electronic industry, has seen significant advancements thanks to ultra-wide bandgap semiconductors. This progress has led to the development of economical VUV photodetectors with low power consumption and small size. The study highlights the challenges and potential future improvements in VUV detection technology (Zheng et al., 2020).
Prognostication of Vulvar Cancer Based on p14ARF Status
Research on vulvar squamous cell carcinoma (VSCC) suggests that p14ARF is a significant marker for poor prognosis. The study correlated p14ARF expression with clinicopathological variables, finding associations with shorter survival and higher risk of lymph node metastasis. This implies that p14ARF could be used in clinical trials for identifying patients suitable for less radical procedures (Lavorato-Rocha et al., 2012).
Data Sharing by Scientists: Practices and Perceptions
A study on data sharing practices among scientists revealed various barriers to effective data sharing and preservation, deeply rooted in the research process and culture. The paper discusses the importance of data management, especially for long-term data preservation, and suggests the need for organizations to provide more support to researchers in this aspect (Tenopir et al., 2011).
Lab-Scale Intervention
The impact of technology and science on society is significant, and the study emphasizes the importance of addressing social concerns within the research process itself. It proposes that shaping technological trajectories should include influencing the research processes that characterize them, highlighting an often overlooked opportunity for addressing societal concerns in scientific research (Schuurbiers & Fisher, 2009).
Time Trends in Receipt of Germline Genetic Testing for Breast and Ovarian Cancer
This research discusses the trends in germline genetic testing for breast and ovarian cancer from 2012 to 2019. It highlights the gap in testing for ovarian cancer and the racial or ethnic disparities in variants of uncertain significance (VUS) results. The paper suggests that quality improvement should focus on testing indicated patients rather than adding more genes (Kurian et al., 2021).
Propriétés
Numéro CAS |
1605301-41-4 |
|---|---|
Nom du produit |
VUF14481 |
Nom IUPAC |
2-methyl-4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H20N4/c1-13-17-15(14-6-4-3-5-7-14)12-16(18-13)20-10-8-19(2)9-11-20/h3-7,12H,8-11H2,1-2H3 |
Clé InChI |
FHEMZKQJVJEDAZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(C2=CC=CC=C2)=CC(N3CCN(C)CC3)=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VUF14481; VUF-14481; VUF 14481; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
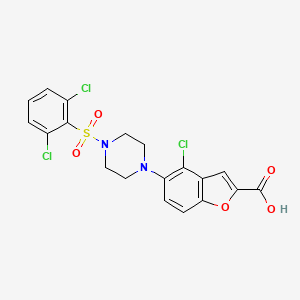
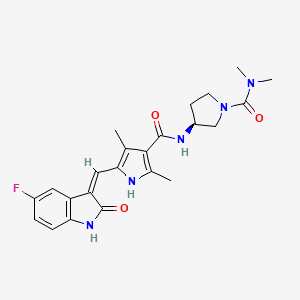
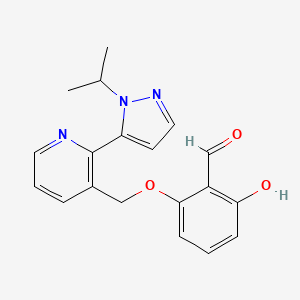

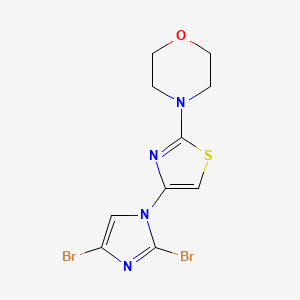
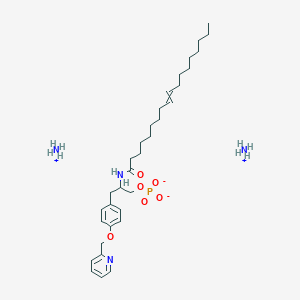
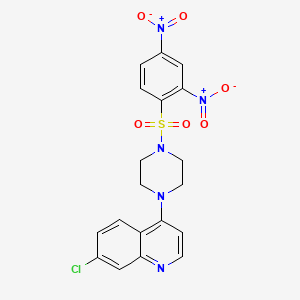
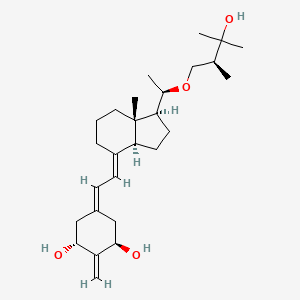
![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)